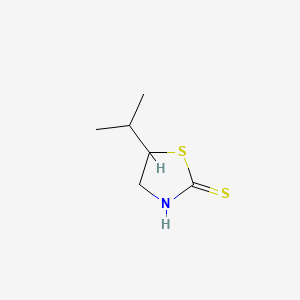
5-Propan-2-yl-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propan-2-yl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-yl-1,3-thiazolidine-2-thione typically involves the reaction of isothiocyanates with primary amines. One common method includes the reaction of isopropylamine with carbon disulfide and an alkyl halide under basic conditions to form the desired thiazolidine-2-thione ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
5-Propan-2-yl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of 5-Propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of xanthine to uric acid . Additionally, the compound’s sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features but lacking the isopropyl group.
Thiazolidine-4-one: Another related compound with a carbonyl group at the fourth position instead of a thione group.
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure but different reactivity.
Uniqueness
5-Propan-2-yl-1,3-thiazolidine-2-thione is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency in various applications .
Propriétés
Numéro CAS |
1437-93-0 |
|---|---|
Formule moléculaire |
C6H11NS2 |
Poids moléculaire |
161.281 |
Nom IUPAC |
5-propan-2-yl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8) |
Clé InChI |
VBBYTQFIAMSXNF-UHFFFAOYSA-N |
SMILES |
CC(C)C1CNC(=S)S1 |
Synonymes |
2-Thiazolidinethione,5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















